Ethyl 2-(ethoxycarbonothioylthio)acetate

説明

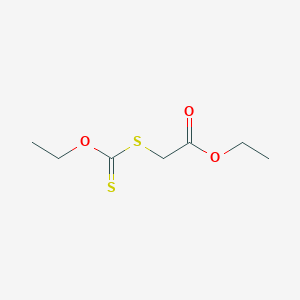

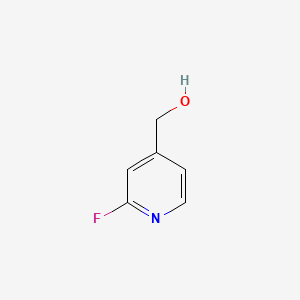

Ethyl 2-(ethoxycarbonothioylthio)acetate is a chemical compound with the molecular formula C7H12O3S2 . It has a molecular weight of 208.3 g/mol . The IUPAC name for this compound is ethyl 2-ethoxycarbothioylsulfanylacetate .

Synthesis Analysis

The synthesis of this compound has been described in the literature . The compound was purified on silica gel (95/5 PE / EtOAc) to afford the desired compound as a yellow oil .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H12O3S2/c1-3-9-6 (8)5-12-7 (11)10-4-2/h3-5H2,1-2H3 . The Canonical SMILES for this compound is CCOC (=O)CSC (=S)OCC .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound has been used in the living/controlled radical copolymerization of chlorotrifluoroethylene and N-vinylpyrrolidone .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 92.9 Ų and a complexity of 159 . It has a rotatable bond count of 7 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 .科学的研究の応用

Polymer Chemistry Applications

Ethyl 2-(ethoxycarbonothioylthio) acetate plays a significant role in polymer chemistry. It has been used in the living/controlled radical copolymerization of hexafluoropropylene and butyl vinyl ether at room temperature under 60Co γ-ray irradiation. This process leads to the creation of fluorinated polymers end-capped with a fluoroalkyl sulfonic acid group, demonstrating its utility in synthesizing specialized polymer materials (Wang et al., 2013).

Organic Synthesis

In the field of organic synthesis, ethyl 2-(ethoxycarbonothioylthio)acetate is used as a precursor or intermediate in various chemical reactions. For instance, it has been involved in the synthesis of Ethyl (Z)-2-Methoxyimino-2-(2-aminothiazo-4-yl) Acetate, where improvements in the synthesis process have led to simplified operations and reduced production costs (L. Jing, 2003). Moreover, it serves as a synthetic equivalent for ethoxycarbonylnitrile oxide and is integral in producing isoxazole- and isoxazoline-3-carboxylic acids and their esters, showcasing its versatility in organic compound synthesis (Kislyi et al., 1994).

Chemical Synthesis Improvements

The chemical properties of this compound have facilitated improvements in various synthesis processes. For example, the synthesis of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(l-t-butoxycarbonyl-l-methyl)ethoxyimino acetate achieved high yields under optimized conditions, demonstrating the compound's role in enhancing chemical production efficiency (Wang Yu-huan, 2008).

作用機序

Target of Action

Ethyl 2-(ethoxycarbonothioylthio)acetate is primarily used in the field of polymer chemistry. It acts as a mediator in the living/controlled radical copolymerization of various monomers . The primary targets of this compound are monomers like hexafluoropropylene, butyl vinyl ether, and chlorotrifluoroethylene .

Mode of Action

The compound interacts with its targets through a process called living/controlled radical copolymerization . This process involves the initiation, propagation, and termination stages of polymerization, where the compound acts as a controlling agent to regulate the growth of the polymer chains .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are related to the polymerization of monomers . The compound mediates the polymerization process, leading to the formation of polymers with well-defined structures .

Pharmacokinetics

Its bioavailability in the reaction environment is crucial for its efficacy as a mediator in the polymerization process .

Result of Action

The result of the action of this compound is the successful formation of polymers with well-defined structures . These polymers have various applications, including the production of fluorinated polymers .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and irradiation conditions . For instance, the living/controlled radical copolymerization process it mediates has been successfully achieved at room temperature under 60Co γ-ray irradiation .

生化学分析

Biochemical Properties

Ethyl 2-(ethoxycarbonothioylthio)acetate plays a significant role in biochemical reactions, particularly in the process of radical polymerization. It acts as a chain transfer agent in xanthate-mediated radical polymerization, which allows for the controlled synthesis of polymers. This compound interacts with various enzymes and proteins during the polymerization process. For instance, it has been shown to interact with enzymes involved in the polymerization of chlorotrifluoroethylene and N-vinylpyrrolidone . The nature of these interactions involves the transfer of the xanthate group to the growing polymer chain, which helps in controlling the molecular weight and distribution of the polymer.

Cellular Effects

This compound has been studied for its effects on various types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving the copolymerization of hexafluoropropylene and butyl vinyl ether, the presence of this compound was found to impact the biocompatibility of the resulting polymers . This suggests that the compound may have effects on cellular processes that are critical for maintaining cell viability and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a chain transfer agent in radical polymerization. At the molecular level, this compound exerts its effects by binding to the growing polymer chain and transferring the xanthate group. This process helps in controlling the polymerization reaction and achieving the desired polymer properties. Additionally, this compound may also influence enzyme activity by inhibiting or activating specific enzymes involved in the polymerization process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over time, leading to changes in its effectiveness as a chain transfer agent . Long-term studies have also indicated that the compound can have lasting effects on cellular processes, particularly in in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects observed at specific dosages, with higher doses potentially leading to toxic or adverse effects. For instance, in animal models, high doses of this compound have been associated with negative impacts on cellular function and overall health. It is important to carefully control the dosage to avoid these adverse effects and achieve the desired outcomes in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to radical polymerization. The compound interacts with enzymes and cofactors that are essential for the polymerization process. For example, it has been shown to interact with enzymes involved in the metabolism of chlorotrifluoroethylene and N-vinylpyrrolidone . These interactions can affect metabolic flux and the levels of metabolites, influencing the overall efficiency of the polymerization reaction.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness in biochemical applications. The compound is transported through cellular membranes and distributed to various cellular compartments where it exerts its effects. Transporters and binding proteins may facilitate the movement of this compound within cells, affecting its localization and accumulation . Understanding these transport mechanisms is important for optimizing the use of this compound in biochemical reactions.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications. For instance, the presence of this compound in the polymerization process may be associated with its localization in the cytoplasm, where it interacts with enzymes and other biomolecules involved in the reaction . This subcellular localization is important for understanding the precise mechanisms by which the compound exerts its effects.

特性

IUPAC Name |

ethyl 2-ethoxycarbothioylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S2/c1-3-9-6(8)5-12-7(11)10-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRYBQILCOFTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC(=S)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466141 | |

| Record name | ETHYL 2-(ETHOXYCARBONOTHIOYLTHIO)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3278-34-0 | |

| Record name | ETHYL 2-(ETHOXYCARBONOTHIOYLTHIO)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ethyl 2-(ethoxycarbonothioylthio)acetate enable living/controlled radical copolymerization, specifically in the context of the mentioned research?

A1: this compound belongs to a class of compounds known as xanthates. In the presence of γ-ray irradiation, these xanthates participate in a reversible addition-fragmentation chain transfer (RAFT) process. [, ] This process allows for controlled growth of polymer chains by maintaining a dynamic equilibrium between actively growing radicals and dormant species. Essentially, the xanthate acts as a "chain transfer agent", mediating the polymerization process and preventing uncontrolled termination reactions. This control is evident in the research through the successful synthesis of well-defined copolymers with controlled molecular weights and narrow distributions, as confirmed by GPC and NMR analyses. [, ]

Q2: What are the advantages of using γ-ray irradiation in conjunction with this compound for this specific copolymerization?

A2: The research utilizes 60Co γ-ray irradiation as the initiation source for the polymerization. [, ] This approach offers several advantages:

- Room Temperature Polymerization: γ-ray irradiation enables the reaction to proceed efficiently at room temperature, simplifying the experimental setup and potentially reducing side reactions. [, ]

- Control over Polymerization: When combined with this compound, γ-ray irradiation allows for fine control over the polymerization process, resulting in polymers with well-defined structures and properties. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine](/img/structure/B1366355.png)

![2-(4-Fluorophenoxy)-n-[(1s)-1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1366357.png)

![2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine](/img/structure/B1366373.png)